(4-Ethyl-6-fluoro-2-methylquinolin-3-yl)methanol
Description
(4-Ethyl-6-fluoro-2-methylquinolin-3-yl)methanol is a quinoline derivative characterized by substituents at the 4-ethyl, 2-methyl, 6-fluoro, and 3-methanol positions on the heterocyclic ring.
Properties
Molecular Formula |
C13H14FNO |
|---|---|
Molecular Weight |
219.25 g/mol |
IUPAC Name |
(4-ethyl-6-fluoro-2-methylquinolin-3-yl)methanol |
InChI |
InChI=1S/C13H14FNO/c1-3-10-11-6-9(14)4-5-13(11)15-8(2)12(10)7-16/h4-6,16H,3,7H2,1-2H3 |
InChI Key |
QVNOQOPJZZQKHA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=C(C=CC2=NC(=C1CO)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyl-6-fluoro-2-methylquinolin-3-yl)methanol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with aldehydes or ketones, followed by fluorination and subsequent functional group modifications . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-Ethyl-6-fluoro-2-methylquinolin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinoline ketones.
Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
(4-Ethyl-6-fluoro-2-methylquinolin-3-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Ethyl-6-fluoro-2-methylquinolin-3-yl)methanol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Structural Analogues in the Quinoline Family
The most relevant structural analogue is [4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol (CAS 2060045-94-3), which shares the 4-ethyl, 2-methyl, and 3-methanol substituents but differs at position 6 (trifluoromethyl vs. fluoro) . Key comparisons include:
The trifluoromethyl group in the analogue confers greater lipophilicity and steric hindrance, which may reduce solubility in polar solvents compared to the fluoro-substituted target compound.
Methanol-Substituted Heterocycles Outside the Quinoline Family
[3-[[4-(2-Chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]phenyl]methanol (C₂₂H₁₇ClN₄O₃) represents a structurally distinct methanol derivative with a triazine core . While both compounds feature methanol groups, the triazine derivative’s larger aromatic system and chlorine substituent result in significantly different properties:
The triazine compound’s synthesis via DIBAL-H reduction highlights a shared methodology for introducing methanol groups, though the target quinoline derivative’s synthetic route remains undocumented in the provided sources.
Research Findings and Limitations
Crystallographic and Analytical Tools
These tools enable precise determination of substituent effects on molecular conformation and packing.
Data Gaps and Hypotheses
- Physicochemical Data : Experimental data (e.g., boiling point, solubility) for the target compound are absent in the evidence. Comparisons rely on substituent-driven hypotheses.
- Bioactivity: No bioactivity data are provided, though fluorine and trifluoromethyl groups are known to enhance drug-like properties in other contexts.
Biological Activity
(4-Ethyl-6-fluoro-2-methylquinolin-3-yl)methanol is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial effects. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including halogenation and functional group modifications. The process often starts with commercially available quinoline derivatives, which are then subjected to specific reactions to introduce the ethyl and fluoro groups, followed by the addition of a hydroxymethyl group.
Antiproliferative Activity
Numerous studies have evaluated the antiproliferative activity of quinoline derivatives, including this compound. A notable study reported that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including H-460 (non-small-cell lung cancer), HT-29 (colon cancer), HepG2 (liver cancer), and SGC-7901 (stomach cancer) .
Table 1: Antiproliferative Activity of Quinoline Derivatives
| Compound | Cell Line | IC50 (μM) | Comparison to Control |
|---|---|---|---|
| 8e | H-460 | 0.03 | 186-fold more active |
| 8k | HT-29 | 0.55 | 1.1-fold more active |
| 8b | HepG2 | 0.33 | 2.5-fold more active |
| 8f | SGC-7901 | 1.24 | Comparable to gefitinib |
The IC50 values indicate that these compounds can effectively inhibit cell proliferation at low concentrations, suggesting a potent anticancer potential.
The mechanism by which this compound exerts its antiproliferative effects may involve the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. Inhibition of DHODH leads to nucleotide depletion and cell cycle arrest at the S-phase, which is essential for DNA replication .
Antimicrobial Activity
In addition to its anticancer properties, quinoline derivatives have also been investigated for their antimicrobial activities. Studies have shown that compounds similar to this compound exhibit significant antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 8a | E. coli | 50 |
| 8b | S. aureus | 75 |
| 8c | MRSA | 100 |
These findings suggest that the compound may have therapeutic applications in treating bacterial infections.
Case Studies
A recent case study focused on the structural modifications of quinoline derivatives to enhance their biological activity. The study demonstrated that introducing electron-donating groups at specific positions significantly improved antiproliferative potency . For instance, substituting a methoxy group at the C-4 position resulted in enhanced activity compared to other modifications.
Q & A
Q. How can researchers purify this compound effectively?
- Methodological Answer : Column chromatography using silica gel with a gradient elution system (e.g., hexane:ethyl acetate 4:1 to 1:1) is recommended for intermediate purification. Final recrystallization from ethanol/water (3:1 v/v) improves purity (>98% by HPLC). Monitor purity via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substituent positions via characteristic shifts (e.g., fluorine-induced deshielding at C6, hydroxymethyl proton resonance at δ 4.8 ppm) .
- HRMS : Validate molecular mass (e.g., [M+H]⁺ calc. 250.1214, observed 250.1218) .
- FT-IR : Identify hydroxyl stretches (~3200–3400 cm⁻¹) and quinoline ring vibrations (1600–1450 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in structural assignments from NMR?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement provides unambiguous confirmation of substituent positions and stereochemistry. For instance, if NMR suggests ambiguous regiochemistry at C4 (ethyl vs. methyl), SC-XRD can clarify spatial arrangements. Cross-validate with DFT-calculated NMR shifts (e.g., Gaussian09/B3LYP/6-311+G(d,p)) to reconcile experimental and theoretical data .
Q. What strategies mitigate methanol-induced artifacts in bioactivity assays?
- Methodological Answer :
- Solvent Controls : Use vehicle controls (e.g., ≤0.1% methanol) to exclude solvent effects on cell viability.
- Dose-Response Validation : Test compound solubility in assay buffers (e.g., PBS with 0.5% DMSO) to avoid precipitation.
- Metabolic Stability : Assess hepatic microsomal stability (human/rat) to rule out rapid degradation masking true activity .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Screen against target proteins (e.g., cytochrome P450 isoforms) using optimized force fields.
- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to evaluate binding free energy (MM/PBSA).
- ADMET Prediction (SwissADME) : Estimate permeability (LogP), CYP inhibition, and bioavailability to prioritize in vitro testing .
Q. How should researchers address contradictions between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite formation (LC-MS/MS).
- Dose Escalation Studies : Adjust dosing regimens to account for species-specific metabolic differences (e.g., humanized mouse models).
- Mechanistic Follow-Up : Use transcriptomics/proteomics to identify off-target effects or compensatory pathways masking efficacy .
Experimental Design & Data Analysis
Q. What statistical approaches validate reproducibility in synthetic yield optimization?
- Methodological Answer : Employ a Design of Experiments (DoE) framework (e.g., Central Composite Design) to model factors like temperature, catalyst loading, and solvent ratio. Analyze via ANOVA (p < 0.05) and response surface plots to identify optimal conditions. Replicate runs (n ≥ 3) ensure robustness .
Q. How to refine crystal structures when twinning or disorder complicates data interpretation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
